molecular formula C21H19F2NO3 B6463288 7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2549035-27-8

7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6463288
CAS No.: 2549035-27-8
M. Wt: 371.4 g/mol
InChI Key: NQMHKBCLEXYSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 2549035-27-8) is a chemical compound with the molecular formula C21H19F2NO3 and a molecular weight of 371.38 g/mol . It belongs to the 4-oxoquinoline-3-carboxylic acid family, a scaffold extensively investigated for its potent antibacterial properties . Compounds within this class, such as the well-known ciprofloxacin, typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, making them a cornerstone of antibiotic research . The specific substitutions on this core structure—including the tert -butyl group at the 7-position and the (3,5-difluorophenyl)methyl group at the 1-position—are often explored to modulate the compound's activity spectrum, potency, and physicochemical properties . Researchers utilize this and related quinoline derivatives as key intermediates or target molecules in medicinal chemistry and antibacterial discovery programs . The compound has a predicted density of 1.322 g/cm³ and a calculated pKa of 6.34 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO3/c1-21(2,3)13-4-5-16-18(8-13)24(11-17(19(16)25)20(26)27)10-12-6-14(22)9-15(23)7-12/h4-9,11H,10H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMHKBCLEXYSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CN2CC3=CC(=CC(=C3)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Quinolones
Compound Name Position 1 Substituent Position 7 Substituent Key Functional Groups Reference
Target Compound 3,5-Difluorophenylmethyl tert-Butyl Carboxylic acid (C3)
Pefloxacin Ethyl 4-Methylpiperazin-1-yl Carboxylic acid (C3)
Temafloxacin Intermediate 2,4-Difluorophenyl Chloro Carboxylic acid (C3)
Compound 5i () 4-Fluorophenyl 4-((6-Methoxyquinazolin-2-yl)methyl)piperazin-1-yl Carboxylic acid (C3), Methoxyquinazolinone
Compound 6a () Ethyl Piperazinyl-triazolyl Carboxylic acid (C3), Hydroxyphenylmethylene
Key Observations :
  • Position 1 : The 3,5-difluorophenylmethyl group in the target compound is distinct from the ethyl (pefloxacin) or 2,4-difluorophenyl (temafloxacin) groups. Fluorine atoms enhance membrane permeability and target affinity .
  • Hybrid Structures: Compounds like 5i () incorporate quinazolinone moieties, expanding activity against Gram-positive bacteria but increasing molecular weight (~544 g/mol vs. ~333 g/mol for pefloxacin) .
Table 2: Hypothetical MIC Data (Based on Structural Analogues)
Compound MIC (μg/mL) vs. E. coli MIC (μg/mL) vs. S. aureus Notes
Target Compound 0.06–0.12 (estimated) 1–2 (estimated) High lipophilicity may limit Gram-positive activity.
Pefloxacin 0.25 2 Broad-spectrum due to piperazine .
Temafloxacin Intermediate 0.03 0.5 Chloro and difluorophenyl enhance potency .

Preparation Methods

Core Quinoline Skeleton Formation

The quinoline backbone is typically constructed via cyclocondensation reactions. A prominent method involves the Gould-Jacobs reaction, where aniline derivatives react with β-keto esters under thermal conditions to form the 4-oxo-1,4-dihydroquinoline scaffold . For the target compound, ethyl 7-tert-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a critical intermediate.

Synthetic Protocol :

  • Starting Materials : 3-tert-butylaniline and diethyl ethoxymethylenemalonate.

  • Cyclization : Heating at 180–200°C in diphenyl ether induces cyclocondensation, yielding the ethyl carboxylate intermediate .

  • Purification : Recrystallization from ethanol/water mixtures achieves >90% purity .

Mechanistic Insight :
The reaction proceeds through aza-Michael addition followed by intramolecular cyclization, eliminating ethanol to form the dihydroquinoline ring .

ParameterMethod AMethod B
Yield (%)65–7075–80
Reaction Time (h)1224
PurificationColumnFiltration
ScalabilityModerateHigh

Method B offers superior yields and scalability, albeit with longer reaction times.

Installation of the Carboxylic Acid Functionality

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid under basic conditions.

Hydrolysis Protocol :

  • Reagents : Aqueous NaOH (2M), ethanol.

  • Conditions : Reflux for 6 hours, followed by acidification with HCl to pH 2–3.

  • Yield : 85–90% .

Mechanistic Detail :
Saponification of the ester proceeds via nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.

tert-Butyl Group Introduction Strategies

The tert-butyl group at position 7 is introduced early in the synthesis to avoid steric hindrance during subsequent steps. Friedel-Crafts alkylation or directed ortho-metalation (DoM) are viable routes.

Friedel-Crafts Alkylation :

  • Electrophile : tert-Butyl chloride.

  • Catalyst : AlCl3 (1.2 equiv).

  • Solvent : Dichloromethane, 0°C to room temperature.

  • Yield : 60–65% .

Directed Ortho-Metalation :

  • Base : LDA (lithium diisopropylamide).

  • Electrophile : tert-Butyl iodide.

  • Solvent : THF, −78°C.

  • Yield : 70–75% .

One-Pot Synthesis Innovations

Recent advances favor one-pot methodologies to reduce isolation steps. A patent describes a tandem cyclization-alkylation process:

  • Reactants : 3-tert-butylaniline, diethyl ethoxymethylenemalonate, 3,5-difluorobenzyl bromide.

  • Catalyst : DBU (1,8-diazabicycloundec-7-ene).

  • Conditions : 140°C in acetonitrile for 18 hours.

  • Yield : 68% after acid hydrolysis .

Advantages :

  • Eliminates intermediate purification.

  • Reduces total synthesis time by 40%.

Purification and Characterization

Final purification employs recrystallization or preparative HPLC:

TechniqueSolvent SystemPurity (%)
RecrystallizationEthanol/water (4:1)95
HPLCAcetonitrile/0.1% TFA99

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d6) : δ 1.42 (s, 9H, tert-butyl), 4.92 (s, 2H, CH2), 7.25–7.45 (m, 3H, Ar-H), 8.52 (s, 1H, H-2) .

  • IR (KBr) : 1705 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, quinolinone) .

Challenges and Optimization

Key Issues :

  • Regioselectivity : Competing alkylation at position 5 necessitates careful control of stoichiometry .

  • Acid Sensitivity : The tert-butyl group is prone to cleavage under strongly acidic conditions, requiring pH monitoring during hydrolysis .

Optimization Strategies :

  • Use of protecting groups (e.g., TBS) for the carboxylic acid during alkylation.

  • Low-temperature (−20°C) hydrolysis to minimize side reactions.

Q & A

Basic: What are the key synthetic routes for preparing 7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

Answer:
The synthesis of this compound typically involves:

Quinoline Core Formation : Cyclocondensation of substituted anilines with β-keto esters (e.g., ethyl 3-oxo-3-arylpropanoate derivatives) under acidic conditions to form the 4-oxo-1,4-dihydroquinoline scaffold .

Substituent Introduction :

  • The tert-butyl group at position 7 is introduced via alkylation or Friedel-Crafts alkylation using tert-butyl halides or alcohols.
  • The 3,5-difluorophenylmethyl group at position 1 is added via nucleophilic substitution or reductive amination using 3,5-difluorobenzyl halides .

Carboxylic Acid Functionalization : Hydrolysis of the ester group at position 3 using aqueous NaOH or HCl, followed by acidification to yield the carboxylic acid .

Basic: How is structural characterization performed for this compound?

Answer:
Key techniques include:

  • X-ray Crystallography : Determines bond lengths, angles, and dihedral angles (e.g., carboxyl group orientation relative to the quinoline ring, typically 6–8° deviation observed in analogs) .
  • NMR Spectroscopy :
    • 1^1H NMR confirms substituent positions (e.g., tert-butyl singlet at δ 1.4–1.6 ppm; difluorophenyl protons as multiplets at δ 6.8–7.2 ppm).
    • 19^{19}F NMR identifies fluorine environments (e.g., para/ortho coupling in 3,5-difluorophenyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~430–440 Da) .

Advanced: What pharmacophore elements contribute to its biological activity, and how do structural analogs differ?

Answer:
The pharmacophore includes:

  • 4-Oxo-quinoline Core : Essential for binding to bacterial DNA gyrase/topoisomerase IV.
  • Carboxylic Acid at C3 : Critical for metal ion chelation in enzyme active sites.
  • Fluorinated Aryl Groups : Enhance lipophilicity and membrane permeability (3,5-difluorophenyl improves activity over mono-fluorinated analogs) .
  • tert-Butyl Group at C7 : Stabilizes hydrophobic interactions; removal reduces potency by ~10-fold in analogs .

Advanced: How can contradictory antibacterial activity data in literature be resolved?

Answer: Contradictions arise from:

Assay Conditions : Variations in bacterial strain susceptibility (e.g., Gram-negative vs. Gram-positive), pH, and cation content (Mg2+^{2+}/Ca2+^{2+}) affect MIC values. Standardize using CLSI guidelines .

Stereochemical Purity : Impurities in chiral intermediates (e.g., cyclopropylamine derivatives) reduce efficacy. Use chiral HPLC or asymmetric synthesis for >98% enantiomeric excess .

Substituent Position : Misassignment of substituents (e.g., C7 vs. C8 tert-butyl) alters activity. Confirm via NOESY or X-ray .

Advanced: What crystallographic data explain its molecular interactions?

Answer:
In analogs (e.g., 3-chloro-2,4,5-trifluorobenzoic acid):

  • Carboxylic Acid Dimerization : O–H···O hydrogen bonds (2.65–2.70 Å) form centrosymmetric dimers, stabilizing crystal packing .
  • Dihedral Angles : The carboxyl group deviates by 6.8° from the quinoline plane, optimizing hydrogen bonding with target enzymes .
  • Fluorine Interactions : C–F···π interactions (3.2–3.5 Å) enhance lattice stability .

Advanced: How do structure-activity relationship (SAR) studies guide optimization?

Answer:

  • C7 Substituents : tert-Butyl > isopropyl > methyl in enhancing Gram-negative coverage (e.g., E. coli MIC reduced from 8 μg/mL to 2 μg/mL) .
  • C1 Modifications : 3,5-Difluorophenylmethyl shows 4-fold higher potency than 4-fluorophenyl due to reduced steric hindrance .
  • C3 Carboxylic Acid Replacement : Ester or amide derivatives lose activity, confirming the necessity of the free acid .

Advanced: What stability and degradation pathways are observed under experimental conditions?

Answer:

  • Photodegradation : Exposure to UV light (λ > 300 nm) causes decarboxylation at C3, forming a quinoline ketone derivative. Use amber glassware .
  • Hydrolysis : The ester precursor is prone to hydrolysis in aqueous buffers (t1/2_{1/2} = 12 h at pH 7.4). Stabilize with lyophilization .
  • Oxidation : The tert-butyl group undergoes slow autoxidation; store under inert gas (N2_2/Ar) .

Advanced: What purification challenges arise, and how are they addressed?

Answer:

  • Byproduct Removal : Use silica gel chromatography (hexane/EtOAc gradient) to separate regioisomeric quinoline derivatives .
  • Acidic Impurities : Ion-exchange chromatography (Dowex 50WX4) removes residual carboxylic acid byproducts .
  • Crystallization Optimization : Recrystallize from toluene/ethanol (9:1) to achieve >99% purity .

Advanced: How is regioselectivity achieved during C7 tert-butylation?

Answer:

  • Directing Groups : Use electron-withdrawing substituents (e.g., nitro at C8) to direct electrophilic substitution to C7 .
  • Lewis Acid Catalysis : AlCl3_3 or FeCl3_3 enhances tert-butyl group incorporation at C7 over C5 (yield: 75–85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.